molecular formula C8H14ClN3 B3231249 3-Imidazol-1-ylpiperidine;hydrochloride CAS No. 1315365-32-2

3-Imidazol-1-ylpiperidine;hydrochloride

Cat. No.: B3231249
CAS No.: 1315365-32-2
M. Wt: 187.67 g/mol
InChI Key: HEOREPRHXZROHZ-UHFFFAOYSA-N
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Description

3-Imidazol-1-ylpiperidine hydrochloride is a heterocyclic organic compound combining a piperidine ring (a six-membered amine) with an imidazole moiety (a five-membered aromatic ring containing two nitrogen atoms) at the 3-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

3-imidazol-1-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;/h4-5,7-9H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOREPRHXZROHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315365-32-2
Record name Piperidine, 3-(1H-imidazol-1-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
3-Imidazol-1-ylpiperidine hydrochloride C8H12ClN3 185.66 (theoretical) Imidazole at piperidine-3 position; HCl salt Hypothesized CNS activity due to amine-imidazole synergy
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride C10H19Cl2N3 252.18 Ethyl linker between imidazole and piperidine; di-HCl salt Increased polarity may reduce membrane permeability
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride C10H19ClN3O 248.74 Imidazolidinone ring; ketone group Enhanced metabolic stability due to ketone; potential enzyme inhibition
1H-Imidazo[1,2-a]imidazole, 3-(2-chlorophenyl)-tetrahydro-, hydrochloride C11H12Cl2N3 281.14 Bicyclic imidazo-imidazole; chlorophenyl Lipophilic substituent may improve CNS penetration
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride C8H14ClN3O 203.67 Piperidin-3-yl substitution; imidazolidinone Stereochemical variability may affect receptor binding

Key Observations:

Structural Variations :

  • Substituent Position : The position of the imidazole on the piperidine ring (e.g., 3- vs. 4-position) influences steric and electronic interactions with biological targets. For example, piperidin-4-yl derivatives (e.g., ) may exhibit distinct binding affinities compared to piperidin-3-yl analogs .
  • Linker Groups : Ethyl linkers () introduce flexibility but may reduce bioavailability due to increased hydrophilicity .

Salt Forms :

  • Hydrochloride salts are prevalent in the compared compounds, improving solubility and crystallinity. Dihydrochloride salts (e.g., ) further enhance solubility but may require pH adjustments for formulation .

Chlorophenyl groups () enhance lipophilicity, favoring blood-brain barrier penetration but risking higher toxicity .

Analytical and Pharmacokinetic Data :

  • Hydrochloride salts of related compounds (e.g., famotidine, ranitidine) exhibit pH-dependent dissolution profiles (), suggesting that 3-Imidazol-1-ylpiperidine hydrochloride may require gastroretentive formulations for optimal absorption .

  • RP-HPLC methods validated for amitriptyline hydrochloride () could be adapted for quantifying 3-Imidazol-1-ylpiperidine hydrochloride in formulations .

Research Implications and Gaps

  • Toxicity : While highlights toxicity data for hydrochloride salts (e.g., MPTP-HCl), specific toxicological studies on 3-Imidazol-1-ylpiperidine hydrochloride are absent. Comparative studies with analogs (e.g., ) are warranted .
  • Polymorphism : discusses polymorphic forms of ziprasidone hydrochloride, suggesting that 3-Imidazol-1-ylpiperidine hydrochloride may also exhibit polymorphism affecting its bioavailability .

Q & A

Q. What are the recommended synthetic routes for 3-imidazol-1-ylpiperidine hydrochloride, and how can purity be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of imidazole with a suitably substituted piperidine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol) .
  • Step 2 : Quaternization of the tertiary amine using hydrochloric acid to form the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol:dichloromethane) improves purity (>98% by HPLC) .
  • Key parameters : Control reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like unreacted imidazole or over-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing 3-imidazol-1-ylpiperidine hydrochloride?

  • Structural confirmation : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the imidazole N-H proton (δ 7.5–8.0 ppm) and piperidine backbone (δ 1.5–3.0 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile:water gradient) resolves impurities (<1% threshold) .
  • Elemental analysis : Confirm Cl^- content (~20.5% w/w) to validate salt formation .

Q. How does the reactivity of the imidazole ring influence derivatization strategies?

The imidazole ring undergoes electrophilic substitution at the N1 position. Methodological considerations include:

  • Alkylation : React with alkyl halides in the presence of a base (e.g., K2_2CO3_3) to introduce substituents .
  • Metal-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts) enable aryl group incorporation .
  • Stability note : Avoid strong acids or oxidants to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., water vs. DMSO) often arise from hydration states or residual solvents. Mitigation strategies:

  • Thermogravimetric analysis (TGA) : Quantify bound water or solvent content .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity under controlled humidity .
  • Standardize protocols : Use saturated solutions equilibrated for 24 hours and quantify via UV-Vis calibration .

Q. What experimental designs are recommended for studying biological interactions of 3-imidazol-1-ylpiperidine hydrochloride?

  • Receptor binding assays : Screen against GPCRs (e.g., serotonin or histamine receptors) using radioligand displacement (IC50_{50} determination) .
  • Enzymatic inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .
  • Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells to establish therapeutic indices .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to predict binding affinities .
  • ADME prediction : Software like SwissADME estimates logP (∼1.8), aqueous solubility, and CYP inhibition .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties with reactivity .

Q. What methodologies address stability challenges during long-term storage?

  • Degradation pathways : Hydrolysis of the imidazole ring under acidic/alkaline conditions; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Stabilization : Store in amber vials under inert gas (N2_2) at −20°C, with desiccants to prevent hydration .
  • Analytical monitoring : Periodic HPLC-MS to detect degradation products like piperidine derivatives .

Q. How do structural modifications alter the compound’s physicochemical properties?

  • LogP adjustments : Introduce electron-withdrawing groups (e.g., -CF3_3) to increase lipophilicity (tested via shake-flask method) .
  • Solubility enhancement : Sulfonate or PEGylate the piperidine nitrogen to improve aqueous solubility .
  • Crystallinity : Modify counterions (e.g., replace Cl^- with tosylate) and analyze via X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Imidazol-1-ylpiperidine;hydrochloride
Reactant of Route 2
3-Imidazol-1-ylpiperidine;hydrochloride

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